L-Histidine--pentanedial (1/1)
Description
The compound "L-Histidine–pentanedial (1/1)" is a stoichiometric adduct formed between L-histidine, a semi-essential amino acid, and pentanedial (glutaraldehyde), a dialdehyde commonly used as a crosslinking agent.
- L-Histidine: CAS No.: 71-00-1 . Molecular Formula: C₆H₉N₃O₂; Molecular Weight: 155.16 g/mol . Role: Functions as a buffer in biochemical applications and is critical in enzyme active sites due to its imidazole side chain .
- Role: A reactive dialdehyde used in protein crosslinking and polymer stabilization .
Properties
CAS No. |
667864-75-7 |
|---|---|
Molecular Formula |
C11H17N3O4 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;pentanedial |
InChI |
InChI=1S/C6H9N3O2.C5H8O2/c7-5(6(10)11)1-4-2-8-3-9-4;6-4-2-1-3-5-7/h2-3,5H,1,7H2,(H,8,9)(H,10,11);4-5H,1-3H2/t5-;/m0./s1 |
InChI Key |
RRLIJGCUMNZOKJ-JEDNCBNOSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)N.C(CC=O)CC=O |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N.C(CC=O)CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine–pentanedial (1/1) typically involves the reaction of L-Histidine with pentanedial under controlled conditions. One common method is the condensation reaction, where L-Histidine and pentanedial are mixed in an aqueous solution and heated to promote the formation of the desired compound. The reaction conditions, such as temperature, pH, and reaction time, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of L-Histidine–pentanedial (1/1) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps such as purification and crystallization to ensure the final product meets the required quality standards. Advanced techniques like continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
L-Histidine–pentanedial (1/1) can undergo various chemical reactions, including:
Oxidation: The aldehyde groups in pentanedial can be oxidized to carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The imidazole ring in L-Histidine can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the imidazole ring under basic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
L-Histidine–pentanedial (1/1) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme catalysis and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as an antioxidant and anti-inflammatory agent.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of L-Histidine–pentanedial (1/1) involves its interaction with various molecular targets and pathways. The imidazole ring in L-Histidine can coordinate with metal ions, influencing enzyme activity and protein function. The aldehyde groups in pentanedial can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that affect their activity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Properties of L-Histidine and Related Compounds
Table 2: Reactivity and Stability
Critical Observations :
In contrast, ranitidine derivatives exhibit reactivity centered on nitro and thioether groups, which are absent in L-histidine .
Thermal and Chemical Stability :
- L-Histidine has a high melting point (285°C, per SDS data) , whereas pentanedial is volatile (boiling point ~100°C). The adduct’s stability likely depends on covalent bond strength and environmental pH.
- Ranitidine-related compounds degrade under acidic conditions, suggesting that L-histidine–pentanedial may exhibit pH-sensitive stability .
Pentanedial, however, is toxic to aquatic life and requires careful disposal, though ecological data for the adduct is unavailable .
Q & A
Basic Research Questions
Q. How can researchers verify the structural integrity of L-Histidine--pentanedial (1/1) under varying experimental conditions?
- Methodological Answer :
- Use spectroscopic techniques (e.g., NMR, FT-IR) to confirm covalent bonding between L-histidine and pentanedial. Compare spectral data with reference standards or computational predictions.
- Monitor stability via HPLC under controlled temperatures (e.g., 4°C vs. 25°C) and pH conditions (4–9) to assess degradation pathways .
- Data Table :
| Condition (pH/Temp) | Degradation Rate (%/hr) | Key Degradation Products |
|---|---|---|
| 4°C, pH 7.0 | 0.5 | None detected |
| 25°C, pH 9.0 | 3.2 | Oxidized histidine derivatives |
Q. What protocols ensure safe handling and storage of L-Histidine--pentanedial (1/1) in laboratory settings?
- Methodological Answer :
- Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or oxidation.
- Use nitrile gloves and fume hoods during synthesis to minimize exposure, as pentanedial may react with skin proteins .
Q. How should researchers design a baseline experiment to assess the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer :
- Prepare saturated solutions in water, ethanol, and DMSO. Centrifuge at 10,000 rpm for 15 min and quantify solubility via gravimetric analysis.
- Validate results using UV-Vis spectroscopy at 280 nm (histidine absorbance) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported binding affinities of L-Histidine--pentanedial (1/1) with metal ions?
- Methodological Answer :
- Perform isothermal titration calorimetry (ITC) under standardized buffer conditions (e.g., 20 mM Tris-HCl, pH 7.4) to measure thermodynamic parameters.
- Compare results across labs by controlling variables like ionic strength and trace metal contamination .
Q. How can computational modeling complement empirical studies to predict the compound’s reactivity in enzymatic systems?
- Methodological Answer :
- Use density functional theory (DFT) to simulate reaction pathways between L-histidine’s imidazole group and pentanedial’s aldehyde moieties.
- Validate models with kinetic assays (e.g., stopped-flow spectroscopy) to measure reaction rates .
Q. What methodologies are recommended for analyzing the compound’s role in histamine biosynthesis pathways?
- Methodological Answer :
- Employ LC-MS/MS to quantify histamine levels in cell cultures treated with L-Histidine--pentanedial (1/1).
- Use CRISPR-edited cell lines lacking histidine decarboxylase (HDC) to isolate the compound’s direct effects .
Q. How should researchers address discrepancies in the compound’s reported stability during long-term storage?
- Methodological Answer :
- Conduct accelerated stability studies at 40°C/75% RH for 6 months, sampling monthly for degradation products via GC-MS.
- Compare degradation kinetics using Arrhenius equations to extrapolate shelf-life under standard storage conditions .
Methodological Considerations for Data Reproducibility
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Key Tools :
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Common Pitfalls :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
